3-Phenylindole

Descripción general

Descripción

Synthesis Analysis

The synthesis of indole derivatives, including 3-Phenylindole, often involves the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

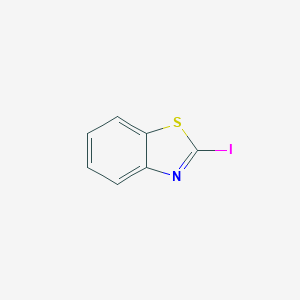

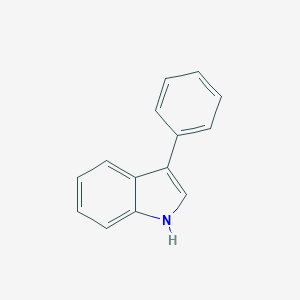

The molecular structure of 3-Phenylindole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring to form a bicyclic structure . This structure is similar to many naturally occurring and synthetic indoles that exhibit wide-ranging biological activity .Chemical Reactions Analysis

Indole syntheses, including that of 3-Phenylindole, almost universally involve the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . This process involves various chemical reactions, including C–C or C–N bond formation to an unactivated C–H bond .Physical And Chemical Properties Analysis

3-Phenylindole has a density of 1.2±0.1 g/cm3, a boiling point of 394.0±21.0 °C at 760 mmHg, and a flash point of 177.3±14.7 °C . It has a molar refractivity of 63.1±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 167.2±3.0 cm3 . It also has one freely rotating bond .Aplicaciones Científicas De Investigación

Antimycobacterial Activity

3-Phenyl-1H-indole has been synthesized and evaluated as an in vitro inhibitor of Mycobacterium tuberculosis (Mtb) growth . The compound showed activity against multidrug-resistant strains, without cross-resistance with first-line drugs . It demonstrated bactericidal activity at concentrations close to the Minimum Inhibitory Concentration, coupled with a strong time-dependent behavior .

Anticancer Agents

Furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives of 3-Phenyl-1H-indole have been synthesized and biologically evaluated for their microtubule-destabilising effects, and antiproliferative activities against the National Cancer Institute 60 (NCI60) human cancer cell line panel . These derivatives were able to induce G2/M cell cycle arrest and apoptosis in MDA-MB-231 triple-negative breast cancer cells .

Tubulin Inhibitors

The same furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were also evaluated for their ability to inhibit tubulin . Molecular docking simulation results suggested that these derivatives inhibit tubulin by binding at the colchicine site .

Treatment of Various Disorders

The application of indole derivatives, including 3-Phenyl-1H-indole, for the treatment of various disorders in the human body has attracted increasing attention in recent years . These compounds show various biologically vital properties .

Microbial Treatment

Indole derivatives, including 3-Phenyl-1H-indole, have been used as biologically active compounds for the treatment of microbes .

Synthesis of Alkaloids

3-Phenyl-1H-indole is a prevalent moiety present in selected alkaloids . It plays a crucial role in the synthesis of these alkaloids .

Mecanismo De Acción

Target of Action

3-Phenyl-1H-indole, also known as 3-Phenylindole, has been studied for its antimycobacterial activity . The primary target of this compound is Mycobacterium tuberculosis (Mtb) , a bacterium that causes tuberculosis . This compound has been found to inhibit the growth of Mtb, including multidrug-resistant strains .

Mode of Action

It has been observed that this compound has bactericidal activity at concentrations close to the minimum inhibitory concentration . This suggests that 3-Phenyl-1H-indole interacts with its target in a way that leads to the death of the bacterium .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Phenyl-1H-indole could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It has been suggested that indole derivatives have acceptable pharmacokinetic profiles and are favorable for oral drug administration .

Result of Action

The result of 3-Phenyl-1H-indole’s action is the inhibition of Mtb growth . Furthermore, it has been observed that this compound is active against multidrug-resistant strains of Mtb, without cross-resistance with first-line drugs . This suggests that 3-Phenyl-1H-indole could potentially be used as a novel treatment for tuberculosis, particularly in cases where the disease is resistant to standard treatments.

Propiedades

IUPAC Name |

3-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNGTBLWFCRXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164538 | |

| Record name | 3-Phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylindole | |

CAS RN |

1504-16-1 | |

| Record name | 3-Phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1504-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7676CPK41G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 3-Phenylindole has a molecular formula of C14H11N and a molecular weight of 193.24 g/mol. []

ANone: Yes, 13C NMR spectral data for 3-phenylindole and various derivatives is available, revealing insights into the electronic environment of the carbon atoms within the molecule. [] Mass spectral fragmentation patterns have also been investigated for 3-phenylindole and related compounds. [, ]

ANone: Several methods for synthesizing 3-phenylindole and its derivatives have been explored. One approach involves the pyrolysis of 1,4-diphenyl-1,2,3-triazole, which yields 1-, 2-, and 3-phenylindole. [] Another method uses the reaction of phenylsulfonylcarbanion with 2-aminobenzophenone. [] Additionally, 3-phenylindole can be obtained through the flash-vacuum pyrolysis of 1-styrylbenzotriazole, followed by isomerization. []

ANone: Yes, 3-phenylindole can be brominated by 1-bromoindoles and 3-bromoindolenines, which act as brominating agents. []

ANone: Yes, 3-phenylindole has been used as a starting material for synthesizing various heterocyclic compounds, including benzodiazepines and benzotriazepines. [, ] It has also been utilized in the synthesis of pyrroloquinolines as indole analogs of flavonols. []

ANone: Research suggests that 3-phenylindole demonstrates antimicrobial activity, particularly against fungi. It has been found to interact with phospholipids in fungal mycelia membranes, leading to a strong inhibition of phosphate uptake. [] Additionally, 3-phenylindole derivatives have shown promise as 5-hydroxytryptamine (serotonin) antagonists. []

ANone: While not directly studied for antidepressant activity, 3-phenylindole serves as a structural basis for binodaline, a compound that inhibits the uptake of biogenic amines like noradrenaline, serotonin, and dopamine. This uptake inhibition is a mechanism of action shared by many antidepressant medications. [, , ]

ANone: 3-Phenylindole exhibits lower reactivity compared to 1,3-dimethylindole and 1-benzyl-3-methyl-indole when reacting with arylsulfonyl azides. While the latter two compounds readily form 2-arylsulfonylaminoindoles, 3-phenylindole yields crystalline material with only one azide. []

ANone: Studies using bilayer lipid membranes have demonstrated that 3-phenylindole significantly impacts ion transport. It increases conductivity induced by lipophilic cations and positively charged complexes while decreasing conductivity induced by lipophilic anions. These changes are attributed to alterations in both the electrostatic and non-electrostatic properties of the bilayer membrane. []

ANone: Research indicates that 3-phenylindole significantly influences the electrostatic surface potential (ΔV) of lipid monolayers. This impact is related to the bending of surfactant chains within the monolayer, which alters the orientation of water molecules and subsequently affects ΔV. The presence of 3-phenylindole within the monolayer further modifies ΔV, likely due to its own dipole moment and its interaction with lipid polar heads. []

ANone: Modifying the structure of 3-phenylindole, such as introducing substituents at different positions, can significantly impact its biological activity. For instance, adding specific side chains to the 1-amino-3-phenylindole scaffold has led to the development of compounds like binodaline with antidepressant-like properties. [] In another study, the regioselectivity of the Larock heteroannulation reaction using alkylphenylacetylene derivatives was found to be influenced by the size of the alkyl group, with larger groups favoring 2-alkyl-3-phenylindole products. []

ANone: While much of the research on 3-phenylindole focuses on its pharmaceutical potential, it has been identified as a component of cigarette smoke, though the implications of this finding require further investigation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)